
2-Nitrodiphenylamine
Overview
Description
2-Nitrodiphenylamine (2-NDPA; CAS 119-75-5) is a nitro aromatic amine derivative of diphenylamine, with the molecular formula C₁₂H₁₀N₂O₂ and a molar mass of 214.22 g/mol. It exists as a red crystalline solid with a melting point of 74–76°C and a boiling point of 346°C . Structurally, it features a nitro group (-NO₂) at the ortho position of one benzene ring and an amine group (-NH-) linking the two aromatic rings. The dihedral angle between the two rings is 44.45°, which influences its molecular packing and reactivity .
2-NDPA is primarily used as a stabilizer in explosives, propellants (e.g., Otto Fuel II), and nitrocellulose-based materials. It mitigates autocatalytic decomposition by scavenging nitrogen oxides (NOₓ) generated during nitrate ester degradation . Its optimal concentration in formulations is 1–2%; exceeding this range reduces ballistic performance, while depletion below 0.5% necessitates disposal due to explosion risks . Additional applications include its use as a fluorescent probe in biological research and as an intermediate in dye synthesis .
Preparation Methods
Copper-Catalyzed Coupling Methods
Copper-mediated reactions dominate 2-nitrodiphenylamine synthesis due to their efficiency and adaptability. Two primary strategies are employed: traditional Ullmann-Goldberg substitutions and modern boronic acid-based couplings.
Ullmann-Goldberg Substitution with Aryl Halides and Amines
The classical Ullmann reaction couples aryl halides with aromatic amines using copper catalysts. For this compound, o-nitrobromobenzene and o-nitroaniline react in nitrobenzene at 150°C for 48 hours with potassium fluoride (KF) and potassium carbonate (K₂CO₃) . This method yields 20% this compound after steam distillation and ethanol recrystallization . Key limitations include prolonged reaction times and moderate yields, attributed to side reactions forming triarylamines .
Table 1: Traditional Ullmann Reaction Conditions
Reactants | Catalyst/Base | Solvent | Temperature | Time | Yield | Source |
---|---|---|---|---|---|---|
o-Nitrobromobenzene + o-nitroaniline | KF/K₂CO₃ | Nitrobenzene | 150°C | 48 h | 20% |
Boronic Acid-Amine Coupling with Copper Catalysts
A high-yielding alternative involves phenylboronic acid and aromatic amines. Cu-IS-AMBA-MNPs (copper-immobilized sulfonic acid-functionalized magnetic nanoparticles) catalyze the reaction in dimethyl sulfoxide (DMSO) at 130°C under nitrogen . Optimized conditions use 1 mmol phenylboronic acid, 1.2 mmol aromatic amine, and 2 mmol KF, achieving 98% yield within 2 hours . The magnetic catalyst is reusable for five cycles without significant activity loss .
Table 2: Boronic Acid-Based Synthesis Parameters
Reactants | Catalyst | Solvent | Temperature | Time | Yield | Reusability | Source |
---|---|---|---|---|---|---|---|
Phenylboronic acid + aromatic amine | Cu-IS-AMBA-MNPs | DMSO | 130°C | 2 h | 98% | 5 cycles |
Base-Promoted Coupling Reactions
Base-mediated methods avoid metal catalysts, leveraging strong bases to facilitate aryl-amine bond formation. A notable approach reacts o-nitroaniline with 2,4-dinitrochlorobenzene in the presence of KF at 150°C for 48 hours . This method yields 10% 2,2',4-trinitrodiphenylamine, highlighting challenges in controlling nitration levels . While environmentally advantageous, low yields limit practicality.
Industrial Synthesis and Scalability
Industrial processes prioritize cost-effectiveness and scalability. Patent US6815562B2 describes reacting nitrohalobenzenes (e.g., p-nitrochlorobenzene) with anilines using copper catalysts at 190–199°C . Although optimized for 4-nitrodiphenylamine, substituting o-nitrochlorobenzene enables this compound production. Key metrics include:
Table 3: Industrial Process Metrics
Parameter | Value | Source |
---|---|---|
Temperature | 190–199°C | |
Reaction Time | 6–6.5 h | |
Selectivity | 96% | |
Byproduct (Water) | 7.2 mL |
Reaction Optimization and Catalyst Reusability
Solvent and Temperature Effects
-
DMSO enhances reaction rates in boronic acid methods due to high polarity and thermal stability .
-
Nitrobenzene in traditional Ullmann reactions aids in dissolving aromatic substrates but poses toxicity risks .
Catalyst Performance
-
Cu-IS-AMBA-MNPs exhibit superior activity (98% yield) vs. homogeneous copper catalysts (20–30%) .
-
Magnetic separation simplifies catalyst recovery, reducing costs .
Comparative Analysis and Method Selection
Table 4: Method Comparison
Method | Yield | Time | Catalyst Reusability | Scalability |
---|---|---|---|---|
Ullmann (Aryl Halides) | 20% | 48 h | No | Low |
Boronic Acid Coupling | 98% | 2 h | Yes (5 cycles) | High |
Industrial (Nitrohalobenzene) | 81% | 6.5 h | Yes | High |
The boronic acid method is optimal for lab-scale synthesis, while industrial settings favor nitrohalobenzene routes for cost efficiency. Traditional Ullmann reactions remain relevant for niche applications requiring simple setups.
Chemical Reactions Analysis
Types of Reactions: 2-Nitrodiphenylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amino derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are often used.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Explosives Stabilization
2-NDPA is primarily used as a stabilizer in explosives, especially those containing nitrocellulose and nitroglycerin. Its role involves:
- Scavenging Nitrogen Oxides : It traps nitrogen oxides (NOx) released during the decomposition of energetic materials, preventing autocatalytic decomposition. This is crucial for maintaining the stability and safety of propellants over time .
- Controlling Explosion Rates : It helps regulate the explosion rates of nitrate ester-based materials like propylene glycol dinitrate, ensuring predictable performance in military applications .
Property | Details |
---|---|
Stabilizer Concentration | Typically 1-2% in propellant mixtures |
Depletion Threshold | <0.5% requires increased surveillance; <0.2% warrants disposal |
Chemical Research
In chemical research, 2-NDPA is utilized for:
- Studying Solubilization Processes : Its hydrophobic nature makes it valuable for researching the solubilization of hydrophobic polar dye molecules in aqueous solutions.
- Analytical Techniques : It has been employed in various analytical methods, including NMR spectroscopy, to monitor chemical reactions involving aromatic compounds .
Industrial Applications
Beyond explosives and research, 2-NDPA finds use in:
- Rubber and Lubricant Manufacturing : It acts as an antioxidant in the production of rubber products and lubricants, enhancing their longevity and resistance to degradation .
- Biodegradable Propellant Development : Recent studies are exploring its role in developing biodegradable materials for propellants, aiming to mitigate environmental impacts associated with traditional explosive materials .
Case Study 1: Stabilization of Nitrocellulose-Based Explosives
A study demonstrated that incorporating 2-NDPA into nitrocellulose formulations significantly improved stability over time. The compound effectively reduced the release of NOx gases during storage, thereby extending the shelf life of the explosives. The optimal concentration was found to be around 1.5%, balancing stability with performance characteristics .
Case Study 2: NMR Spectroscopy Applications
Research utilizing NMR spectroscopy highlighted the ability of 2-NDPA to facilitate the monitoring of chemical reactions involving nitro compounds. The study compared low-field NMR data with high-field NMR results, confirming that 2-NDPA serves as a reliable marker for tracking reaction progress in real-time .
Mechanism of Action
The primary mechanism of action of 2-Nitrodiphenylamine involves trapping nitrogen oxides produced by the decomposition of nitric acid esters. This stabilizes the compound and prevents further decomposition. The compound reacts with nitrogen oxides to form various nitration and nitrosation products, which also contribute to its stabilizing effect .
Comparison with Similar Compounds
Structural and Functional Comparison
Diphenylamine (DPA)
- Structure : Lacks the nitro group, featuring two phenyl rings linked by an amine group.
- Function: A baseline stabilizer for single-base propellants. However, DPA reacts with NOₓ to form carcinogenic N-nitrosodiphenylamine .
- Performance: 2-NDPA exhibits superior NOₓ scavenging efficiency due to the electron-withdrawing nitro group, which enhances its stability and reactivity .
4-Nitrodiphenylamine (4-NDPA)
- Structure : Nitro group at the para position instead of ortho.
- Function : Similar stabilizer but with distinct isomer-specific detection in forensic analysis. For example, mass spectrometry distinguishes 2-NDPA (m/z 215.08) from 4-NDPA via fragmentation patterns .
- Thermal Stability : The ortho nitro group in 2-NDPA induces greater steric hindrance, slightly reducing thermal stability compared to 4-NDPA .
Triphenylamine (TPA)
- Structure : Three phenyl rings attached to a central nitrogen atom.
- However, TPA is consumed faster during aging (e.g., in propellants), requiring higher replenishment rates .
- Efficacy : More effective in single-base powders than double-base formulations, whereas 2-NDPA shows broader compatibility .
Thermal and Chemical Stability
Compound | Decomposition Onset (°C) | Stabilizer Consumption Rate (Aging) | Nitrosamine Risk |
---|---|---|---|
2-NDPA | 180–200 | Moderate | High |
DPA | 160–180 | High | Very High |
4-NDPA | 190–210 | Moderate | High |
TPA | 220–240 | Rapid | None |
- Key Insight : 2-NDPA balances moderate thermal stability with prolonged effectiveness, but its nitrosamine byproducts pose health risks. TPA, while thermally superior, lacks persistence .
Toxicity and Regulatory Status
- 2-NDPA: Classified under SCOMET 3A311 as a controlled stabilizer due to its role in explosives. Handling requires strict precautions to avoid inhalation/contact, as it may form carcinogenic nitrosamines .
- DPA : Higher toxicity due to direct nitrosamine formation; regulated under hazardous waste guidelines .
- TPA: Preferred in "green" propellants for its non-carcinogenic profile .
Detection and Analytical Differentiation
Biological Activity
2-Nitrodiphenylamine (2-NDPA) is a nitro compound that has garnered attention for its diverse biological activities, particularly in pharmacology and toxicology. The compound, characterized by the presence of a nitro group, exhibits properties that can be both beneficial and harmful depending on the context of its use. This article explores the biological activity of 2-NDPA, including its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound is a red-brown crystalline solid with the chemical formula and a molecular weight of 218.22 g/mol. Its structure consists of two phenyl rings connected by an amine group, with a nitro group attached to one of the phenyl rings. This configuration influences its reactivity and biological interactions.
The biological activity of 2-NDPA is largely attributed to the nitro group, which can undergo reduction in biological systems. This reduction can lead to the formation of reactive intermediates that interact with cellular components, including proteins and nucleic acids. The following mechanisms have been identified:
- Enzymatic Reduction : The nitro group can be enzymatically reduced to form amine derivatives, which may exhibit different biological activities compared to the parent compound .
- Electrophilic Interactions : The reduced forms can act as electrophiles, reacting with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modification .
- Nitric Oxide Release : Some nitro compounds are known to release nitric oxide (), which plays a significant role in vasodilation and other physiological processes .
Biological Activities
The biological activities associated with 2-NDPA include:
- Antimicrobial Activity : Studies indicate that 2-NDPA exhibits antimicrobial properties against various pathogens. The mechanism involves inhibition of critical enzymes necessary for microbial survival .
- Anti-inflammatory Effects : Research has shown that 2-NDPA can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β .
- Toxicological Concerns : While 2-NDPA has beneficial effects, it also poses toxicity risks. It has been associated with mutagenic effects due to its ability to form reactive intermediates that can damage DNA .
Case Studies
Several studies have investigated the effects of 2-NDPA in different contexts:
- In Vitro Cytotoxicity : A study assessed the cytotoxic effects of 2-NDPA on human cell lines. Results indicated dose-dependent toxicity, with significant cell death observed at higher concentrations .
- Animal Studies : In animal models, exposure to 2-NDPA resulted in altered hemodynamic parameters, suggesting potential cardiovascular implications. Specifically, it was noted that 2-NDPA could affect blood pressure regulation through nitric oxide pathways .
- Environmental Impact : Research into the biodegradation of materials containing 2-NDPA revealed that it could persist in the environment, raising concerns about its long-term ecological effects .
Data Summary
The following table summarizes key findings related to the biological activity and effects of 2-NDPA:
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for detecting and quantifying 2-NDPA in complex matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and soft chemical ionization-mass spectrometry (SCI-MS) are effective for detecting 2-NDPA. In SCI-MS, protonated parent ions ([DPA.H]⁺ at m/z 170.10) dominate in H₃O⁺ mode, while non-dissociative charge transfer (DPA⁺ at m/z 169.09) is observed in O₂⁺ mode . For environmental samples, coupling adsorption-photocatalytic degradation with Fe/Ti-MIL-NH₂ composites allows tracking intermediates via LC-MS, identifying diphenylamine and nitro-derivatives as degradation byproducts .
Q. How can researchers safely handle 2-NDPA in laboratory settings?
- Methodological Answer : Use impervious gloves (e.g., nitrile) and safety goggles compliant with EN166 or NIOSH standards. Store 2-NDPA in well-ventilated, tightly sealed containers away from ignition sources. In case of skin contact, wash with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention .
Q. What synthetic routes are available for 2-NDPA production, and what purity benchmarks should be prioritized?
- Methodological Answer : 2-NDPA is synthesized via nitration of diphenylamine. Purity ≥98% (confirmed by GC) is critical for reproducibility. Melting point (74–77°C) and spectral data (e.g., FTIR, NMR) should align with reference standards .
Advanced Research Questions
Q. What mechanistic insights explain the stabilization properties of 2-NDPA in double-base propellants?
- Methodological Answer : 2-NDPA inhibits nitrocellulose/nitroglycerin degradation by scavenging free radicals. Microencapsulation in poly(lactide-co-glycolide) (PLG) matrices via oil-in-water emulsion enhances stabilization efficacy, with encapsulation efficiency >85% and controlled release over time .
Q. How do environmental factors influence the photocatalytic degradation pathways of 2-NDPA?
- Methodological Answer : Fe/Ti-MIL-NH₂ composites degrade 2-NDPA via radical (·O₂⁻, ·OH) and non-radical (h⁺, Fe[IV]=O) pathways. Adsorption isotherms (e.g., Langmuir) and kinetic models (pseudo-second-order) quantify surface interactions. Key intermediates include diphenylamine and positional nitro-isomers .
Q. What are the regulatory implications of 2-NDPA’s inclusion in military export control lists?
Properties
IUPAC Name |
2-nitro-N-phenylaniline | |
---|---|---|
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InChI |
InChI=1S/C12H10N2O2/c15-14(16)12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-9,13H | |
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InChI Key |
RUKISNQKOIKZGT-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2[N+](=O)[O-] | |
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Molecular Formula |
C12H10N2O2 | |
Record name | 2-NITRODIPHENYLAMINE | |
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DSSTOX Substance ID |
DTXSID4025749 | |
Record name | 2-Nitrodiphenylamine | |
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Molecular Weight |
214.22 g/mol | |
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Physical Description |
2-nitrodiphenylamine appears as red-brown crystalline powder or reddish-brown solid. (NTP, 1992), Orange solid; [Reference #1] Reddish-brown solid; [CAMEO] Red or orange crystalline solid; [Alfa Aesar MSDS] | |
Record name | 2-NITRODIPHENYLAMINE | |
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Record name | 2-Nitrodiphenylamine | |
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Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72 °F (NTP, 1992) | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
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CAS No. |
119-75-5 | |
Record name | 2-NITRODIPHENYLAMINE | |
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Record name | 2-Nitrodiphenylamine | |
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Record name | Benzenamine, 2-nitro-N-phenyl- | |
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Record name | 2-nitro-N-phenylaniline | |
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Melting Point |
167.9 °F (NTP, 1992) | |
Record name | 2-NITRODIPHENYLAMINE | |
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Retrosynthesis Analysis
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